4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

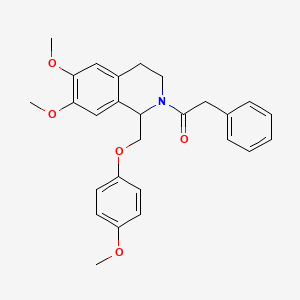

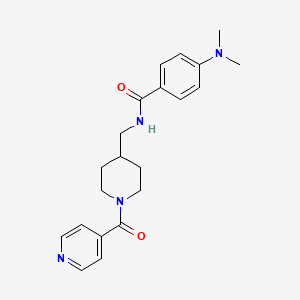

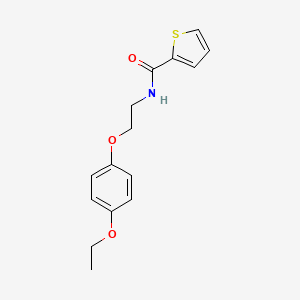

4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol , also known by its chemical formula C8H13N3OS , is a heterocyclic compound. Its molecular weight is approximately 199.28 g/mol . The IUPAC name for this compound is 4-(2-aminothiazol-5-yl)piperidin-4-ol . It exists as a white powder and has a melting point range of 204-205°C .

Synthesis Analysis

The synthetic route to obtain 4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol involves the condensation of a thiazole ring with a piperidine ring. Detailed synthetic methods and reaction conditions are available in the literature .

Molecular Structure Analysis

The compound’s molecular structure consists of a piperidine ring fused with a thiazole ring. The amino group at position 2 of the thiazole contributes to its biological activity. The hydroxyl group at position 4 of the piperidine ring adds further complexity to its structure .

Chemical Reactions Analysis

4-(2-Amino-1,3-thiazol-5-yl)piperidin-4-ol can participate in various chemical reactions, including nucleophilic substitutions, acylations, and cyclizations. These reactions can modify its functional groups and lead to the formation of derivatives with altered properties .

Physical And Chemical Properties Analysis

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, have demonstrated significant antimicrobial properties. These compounds inhibit the growth of bacteria, fungi, and other microorganisms. Researchers have explored their potential as novel antibiotics and antifungal agents. For instance, sulfazole, a thiazole-based compound, exhibits antimicrobial activity . Further studies are needed to optimize the compound’s efficacy and safety.

Anticancer Potential

Thiazoles have caught the attention of cancer researchers due to their promising anticancer properties. Tiazofurin, a thiazole-containing compound, has shown activity against various cancer cell lines. Its mechanism involves interfering with nucleotide metabolism, leading to cell cycle arrest and apoptosis. Investigating the specific effects of our compound on cancer cells could reveal novel therapeutic avenues .

Antioxidant Properties

Thiazoles possess antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. These compounds scavenge free radicals and protect cells from oxidative injury. Our compound may contribute to antioxidant defense mechanisms, making it relevant for potential therapeutic applications in conditions associated with oxidative stress .

Anti-Inflammatory Effects

Inflammation plays a central role in various diseases. Thiazoles, including our compound, exhibit anti-inflammatory effects. Meloxicam, a thiazole-based drug, is commonly used as a nonsteroidal anti-inflammatory agent. Investigating the anti-inflammatory potential of our compound could lead to novel treatments for inflammatory disorders .

Antihypertensive Activity

Thiazoles have been explored as potential antihypertensive agents. Their vasodilatory effects help regulate blood pressure. Although specific studies on our compound are scarce, understanding its impact on vascular function could contribute to hypertension management .

Hepatoprotective Properties

Liver health is critical for overall well-being. Some thiazole derivatives, such as furazonal and thiotriazoline, exhibit hepatoprotective effects. These compounds protect liver cells from damage caused by toxins, infections, or metabolic imbalances. Investigating whether our compound shares similar properties could be valuable .

Other Potential Applications

Beyond the mentioned fields, thiazoles have been investigated for their roles in various areas, including:

Safety and Hazards

properties

IUPAC Name |

4-(2-amino-1,3-thiazol-5-yl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3OS/c9-7-11-5-6(13-7)8(12)1-3-10-4-2-8/h5,10,12H,1-4H2,(H2,9,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNDSTVWYIAIBCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CN=C(S2)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1566448-06-3 |

Source

|

| Record name | 4-(2-amino-1,3-thiazol-5-yl)piperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-3-nitrobenzamide](/img/structure/B2541882.png)

![Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2541891.png)

![3-propyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B2541900.png)